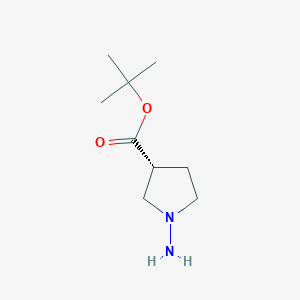

(R)-3-Boc-aminopyrrolidine

Description

BenchChem offers high-quality (R)-3-Boc-aminopyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Boc-aminopyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

tert-butyl (3R)-1-aminopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-5-11(10)6-7/h7H,4-6,10H2,1-3H3/t7-/m1/s1 |

InChI Key |

MMHCWKHUSPBOAH-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN(C1)N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Building Block

An In-depth Technical Guide to (R)-3-Boc-aminopyrrolidine (CAS 122536-77-0): Properties, Synthesis, and Applications in Drug Discovery

(R)-3-Boc-aminopyrrolidine is a cornerstone chiral building block in modern medicinal chemistry and synthetic organic chemistry.[1][2] Its value stems from the unique combination of a stereochemically defined pyrrolidine scaffold, a differentially protected diamine, and physicochemical properties that render it a versatile intermediate for complex molecular architectures.[2][3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in numerous natural products and FDA-approved drugs.[4][5][6] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, a critical factor in designing molecules with high target affinity and specificity.[4]

This guide, prepared for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of (R)-3-Boc-aminopyrrolidine. We will delve into its core chemical properties, reactivity, strategic applications, and provide field-tested experimental protocols to facilitate its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

The precise characterization of a starting material is fundamental to reproducible and successful synthesis. (R)-3-Boc-aminopyrrolidine is a white to off-white crystalline solid, typically supplied with a purity of ≥98%.[7][8] Its solubility in water and common organic solvents like dimethyl sulfoxide (DMSO) facilitates its use in a variety of reaction conditions.[1][8]

Key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 122536-77-0 | [7] |

| Molecular Formula | C₉H₁₈N₂O₂ | [7] |

| Molecular Weight | 186.25 g/mol | [7][9] |

| Appearance | White to light yellow powder/crystal | [8] |

| Melting Point | 50 °C | [8][10] |

| Boiling Point | 286.4 ± 29.0 °C (Predicted) | [8] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [8] |

| Optical Activity | [α]/D +21.5 ± 1.5° (c=1 in ethanol) | [7][8] |

| Solubility | Soluble in water | [8][10] |

| pKa | 12.37 ± 0.20 (Predicted) | [8] |

While comprehensive public spectral data is limited, the expected NMR and IR signatures can be predicted based on its structure.[11] The ¹H NMR would feature a characteristic singlet at ~1.46 ppm for the nine protons of the Boc group, with complex multiplets in the aliphatic region for the pyrrolidine ring protons.[11] The ¹³C NMR would show a distinct signal for the Boc carbonyl carbon around 155 ppm and the C(CH₃)₃ carbon near 80 ppm.[11] Infrared (IR) spectroscopy would reveal characteristic N-H stretching bands (around 3300-3400 cm⁻¹) and a strong C=O stretch for the carbamate carbonyl (around 1680-1700 cm⁻¹).

Synthesis, Reactivity, and the Role of the Boc Group

(R)-3-Boc-aminopyrrolidine is a mono-protected diamine. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is stable to most basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13] This orthogonality is the cornerstone of its utility, allowing for selective functionalization of the two nitrogen atoms.

The unprotected secondary amine on the pyrrolidine ring is nucleophilic and serves as the primary handle for synthetic elaboration. The Boc-protected primary amine remains masked until a later, desired stage of the synthesis.

Caption: Synthetic utility workflow of (R)-3-Boc-aminopyrrolidine.

Reactivity of the Ring Nitrogen

The secondary amine of the pyrrolidine ring readily undergoes standard amine transformations:

-

N-Alkylation: While direct alkylation with alkyl halides is possible, it can lead to over-alkylation and the formation of quaternary ammonium salts.[1]

-

Reductive Amination: A more controlled and widely preferred method for introducing alkyl groups involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method is high-yielding and minimizes side reactions.[1]

-

Acylation/Sulfonylation: The amine reacts cleanly with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively.

Deprotection of the Boc Group

The removal of the Boc group is typically achieved under anhydrous acidic conditions.[12] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to liberate the free primary amine.[13][14] The use of scavengers like anisole can be beneficial to trap the electrophilic tert-butyl cation and prevent it from alkylating sensitive functional groups elsewhere in the molecule.[12]

Applications in Drug Discovery and Medicinal Chemistry

The chiral nature and constrained conformation of the pyrrolidine ring make (R)-3-Boc-aminopyrrolidine a highly sought-after scaffold in drug design.[3][4][15]

-

Peptidomimetics and Conformational Constraint: Incorporating this building block into peptide sequences introduces a rigid turn, locking the molecule into a specific bioactive conformation.[15] This pre-organization can significantly enhance binding affinity and selectivity for biological targets like enzymes and receptors.[15] Furthermore, the non-natural amino acid structure imparts resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.[15]

-

Scaffold for Novel Therapeutics: The pyrrolidine core is a key feature in a wide array of pharmacologically active agents with antibacterial, antiviral, antitumor, and anti-inflammatory properties.[3][5][10] For example, it serves as an intermediate in the synthesis of DNA gyrase inhibitors, which have demonstrated antibacterial activity.[1]

-

Improving Physicochemical Properties: The pyrrolidine moiety can enhance the lipophilicity and metabolic stability of a lead compound, properties that are crucial for improving oral bioavailability and overall drug-like characteristics.[15]

Caption: The role of the (R)-3-aminopyrrolidine scaffold in drug design.

Safety and Handling

As a laboratory chemical, (R)-3-Boc-aminopyrrolidine requires careful handling in a well-ventilated area or chemical fume hood.[16][17]

-

Hazards: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[7][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[8][17] The compound is noted to be air-sensitive, and storage under an inert atmosphere (e.g., argon) is recommended to maintain product quality.[10][17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

Experimental Protocols

The following protocols are provided as representative examples of common transformations involving (R)-3-Boc-aminopyrrolidine.

Protocol 1: Boc Group Deprotection

Objective: To remove the Boc protecting group to yield (R)-3-aminopyrrolidine.

Causality: This procedure uses trifluoroacetic acid (TFA), a strong acid that efficiently cleaves the acid-labile Boc group while minimizing side reactions when used at room temperature.[12] Dichloromethane (DCM) is a common, relatively inert solvent for this transformation. The final basic workup neutralizes the excess acid and the ammonium salt product to provide the free amine.

Methodology:

-

Dissolve (R)-3-Boc-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Note: The reaction is often accompanied by gas evolution (CO₂).[13]

-

Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-2 hours).

-

Remove the solvent and excess TFA in vacuo. Caution: TFA is corrosive.

-

Dissolve the residue in a small amount of DCM and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 10).

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: N-Benzylation via Reductive Amination

Objective: To selectively functionalize the secondary ring nitrogen with a benzyl group.

Causality: This protocol uses reductive amination, a robust and high-yielding method for N-alkylation that avoids the potential for over-alkylation seen with direct alkylation using benzyl halides.[1] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the aldehyde in the absence of the amine.

Methodology:

-

To a stirred solution of (R)-3-Boc-aminopyrrolidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M), add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Note: The reaction may be mildly exothermic.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

-

Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product, (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate, by silica gel column chromatography.

Conclusion

(R)-3-Boc-aminopyrrolidine is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its defined stereochemistry, robust pyrrolidine core, and orthogonal protection scheme provide a reliable and versatile platform for the synthesis of complex, three-dimensional molecules. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.

- Guidechem. (n.d.). What is the synthesis method of (R)-3-(Boc-amino)pyrrolidine?.

- Sigma-Aldrich. (n.d.). (R)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-77-0.

- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.

- AK Scientific, Inc. (n.d.). (S)-3-(Boc-amino)pyrrolidine Safety Data Sheet.

- ChemicalBook. (n.d.). (R)-3-(Boc-amino)pyrrolidine.

- PubChem. (n.d.). (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine.

- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.

- Home Sunshine Pharma. (n.d.). (R)-3-(Boc-amino)pyrrolidine CAS 122536-77-0.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Sigma-Aldrich. (n.d.). 3-(Boc-amino)pyrrolidine 95 99724-19-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of R-1-Boc-3-aminopyrrolidine in Chemical Synthesis.

- ChemicalBook. (n.d.). (R)-3-(Boc-amino)pyrrolidine | 122536-77-0.

- BOC Sciences. (n.d.). CAS 122536-77-0 (R)-3-(Boc-amino)pyrrolidine.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- MedChemExpress. (n.d.). (S)-3-(Boc-amino)pyrrolidine | Biochemical Reagent.

- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Sigma-Aldrich. (n.d.). (R)-(+)-3-Aminopyrrolidine 98 116183-82-5.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 7. (R)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-77-0 [sigmaaldrich.com]

- 8. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [m.chemicalbook.com]

- 9. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | C9H18N2O2 | CID 1514397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-3-(Boc-amino)pyrrolidine CAS 122536-77-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. jk-sci.com [jk-sci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

The (R)-3-(Boc-amino)pyrrolidine Scaffold: A Chiral Lynchpin in Modern Drug Discovery

The (R)-3-(Boc-amino)pyrrolidine scaffold represents a high-value chiral building block in modern medicinal chemistry, serving as a critical "lynchpin" for introducing stereochemical complexity into drug candidates. Its rigid pyrrolidine core, coupled with the orthogonal protection of the exocyclic amine, allows for precise structure-activity relationship (SAR) modulation, particularly in the development of kinase inhibitors, GPCR ligands, and next-generation fluoroquinolone antibiotics.

Executive Summary

Chemical Name: (R)-3-(tert-Butoxycarbonylamino)pyrrolidine

CAS Number: 122536-77-0

Molecular Formula: C

(R)-3-(Boc-amino)pyrrolidine is a mono-protected diamine used to introduce the 3-aminopyrrolidine moiety into small molecule drugs. This scaffold is prized for its ability to improve aqueous solubility (via the secondary amine) and target selectivity (via the defined (R)-stereocenter). It is a key intermediate in the synthesis of gyramides (DNA gyrase inhibitors) and has been extensively utilized in the optimization of fluoroquinolones (e.g., Tosufloxacin analogues) and tyrosine kinase inhibitors .

Chemical Profile & Properties

The utility of this building block lies in its orthogonality . The ring nitrogen (N1) is free for functionalization (alkylation, acylation, sulfonylation), while the exocyclic nitrogen (N3) remains protected by the acid-labile Boc group.

Physical Properties Table

| Property | Specification | Notes |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | 50–54 °C | Low-melting solid; handle with care |

| Boiling Point | 286.4 °C (Predicted) | Decomposes before boiling at atm pressure |

| Chirality | (R)-Enantiomer | |

| Solubility | DMSO, Methanol, DCM | Moderate water solubility |

| pKa | ~9.5 (Ring Nitrogen) | Basic, forms salts easily |

| Stability | Air Sensitive | Store under Argon at 2–8 °C |

Structural Visualization

The following diagram illustrates the core structure and the reactive sites available for medicinal chemistry derivatization.

Figure 1: Functional map of the (R)-3-(Boc-amino)pyrrolidine scaffold highlighting orthogonal reactive sites.

Synthesis & Manufacturing

The industrial production of (R)-3-(Boc-amino)pyrrolidine typically follows one of two routes to ensure high enantiomeric excess (ee > 98%).

Route A: Chiral Pool Synthesis (From L-Aspartic Acid)

This route is preferred for large-scale GMP manufacturing due to the low cost of the starting material.

-

Cyclization: L-Aspartic acid is cyclized to the pyrrolidinone.

-

Decarboxylation & Reduction: The intermediate is decarboxylated and reduced to the 3-aminopyrrolidine.

-

Protection: Selective Boc protection of the primary amine.

Route B: Resolution of Racemic Benzyl-Amine

-

Racemic Synthesis: Reaction of maleic anhydride with benzylamine followed by reduction yields N-benzyl-3-aminopyrrolidine.

-

Chiral Resolution: Resolution using (L)-tartaric acid crystallizes the desired (R)-enantiomer salt.

-

Boc Protection & Hydrogenolysis: The resolved amine is Boc-protected, followed by Pd/C-catalyzed removal of the benzyl group.

Figure 2: Industrial synthesis pathway via chiral resolution.

Medicinal Chemistry Applications

Fluoroquinolone Antibiotics

The 3-aminopyrrolidine moiety is a classic side chain in fluoroquinolone antibiotics (e.g., Tosufloxacin , Clinafloxacin ).

-

Mechanism: The pyrrolidine ring at the C7 position of the quinolone core enhances penetration into Gram-positive bacteria.

-

Chiral Advantage: While early generation drugs were often racemic, the (R)-isomer specifically has been shown to optimize the half-life and solubility profile by preventing rapid metabolism associated with the (S)-isomer in certain scaffolds.

Kinase Inhibitors (Abl/PI3K)

In the development of dual Abl/PI3K inhibitors for leukemia:

-

The pyrrolidine nitrogen (N1) binds to the hinge region or solvent front of the kinase ATP pocket.

-

The (R)-amino group (after Boc removal) serves as a vector to attach solubilizing groups or to interact with specific aspartate/glutamate residues in the active site.

Gyramides (DNA Gyrase Inhibitors)

(R)-3-(Boc-amino)pyrrolidine is the direct precursor to gyramides , a class of antibacterials that inhibit DNA gyrase via a mechanism distinct from fluoroquinolones. The (R)-configuration is essential for the correct vectoring of the sulfonyl group in the active site.

Experimental Protocols

Protocol A: N-Alkylation (General Procedure)

Use this protocol to functionalize the ring nitrogen (N1) while keeping the Boc group intact.

-

Dissolution: Dissolve (R)-3-(Boc-amino)pyrrolidine (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M concentration).

-

Base Addition: Add K

CO -

Electrophile: Add the alkyl halide (e.g., benzyl bromide, alkyl chloride) (1.1 equiv) dropwise at 0 °C.

-

Reaction: Stir at room temperature (or 60 °C for unreactive halides) for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO

.

Protocol B: Boc-Deprotection (TFA Method)

Use this protocol to expose the exocyclic amine for amide coupling.

-

Preparation: Dissolve the N1-substituted intermediate in DCM (0.1 M).

-

Acidification: Add Trifluoroacetic acid (TFA) carefully (Ratio: 1:4 TFA:DCM).

-

Reaction: Stir at room temperature for 1–2 hours. Evolution of CO

gas will occur. -

Quench/Workup: Volatiles are removed under reduced pressure.

-

Note: The product will be the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO

, or use a basic resin scavenger.

-

Protocol C: Chiral HPLC Method (Quality Control)

To verify enantiomeric excess (ee%) of the starting material or derivatized product:

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expectation: The (R)-enantiomer typically elutes differently than the (S)-enantiomer; comparison with a racemic standard is required.

Handling & Stability

-

Storage: The compound is stable but should be stored at 2–8 °C to prevent slow degradation.

-

Air Sensitivity: While not pyrophoric, the amine functionality can absorb CO

from the air (forming carbamates) over long periods. Store under an inert atmosphere (Argon/Nitrogen) for long-term archiving. -

Safety: Irritant to eyes and skin (H315, H319).[1] Wear standard PPE (gloves, goggles).

References

-

Guidechem. "Synthesis method and properties of (R)-3-(Boc-amino)pyrrolidine." Guidechem Chemical Network. Link

-

National Institutes of Health (NIH). "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors." PubMed. Link

-

Sigma-Aldrich. "(R)-3-(Boc-amino)pyrrolidine Product Specification and MSDS." Merck KGaA. Link

-

ChemicalBook. "(R)-3-(Boc-amino)pyrrolidine CAS 122536-77-0 Properties and Suppliers." ChemicalBook. Link

-

PubChem. "Tosufloxacin (Contains 3-aminopyrrolidine moiety)." National Library of Medicine. Link

-

BenchChem. "Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis." BenchChem. Link

Sources

Thermodynamic Stability & Handling of (R)-3-Boc-aminopyrrolidine

Technical Guide for Pharmaceutical Development

Executive Summary

(R)-3-Boc-aminopyrrolidine (specifically tert-butyl (3R)-pyrrolidin-3-ylcarbamate) is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Its utility hinges on two stability vectors: chemical integrity (retention of the Boc group and pyrrolidine ring) and configurational stability (maintenance of the C3 chiral center).

While the Boc moiety provides robust protection for the exocyclic amine, the unprotected secondary amine on the pyrrolidine ring introduces specific thermodynamic vulnerabilities—namely, susceptibility to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. Furthermore, while the C3 stereocenter is generally resistant to spontaneous racemization, improper thermal or basic stress can induce epimerization.

This guide provides a self-validating framework for maintaining the purity of this enantiomer, supported by mechanistic insights and rigorous analytical protocols.

Molecular Thermodynamics & Structural Identity[1]

To manage stability, one must first define the exact species. "3-Boc-aminopyrrolidine" implies the tert-butoxycarbonyl group protects the exocyclic nitrogen, leaving the pyrrolidine ring nitrogen (N1) free.[1]

-

IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[1][2][3][]

-

Molecular Weight: 186.25 g/mol [][7]

-

Melting Point: 50–55 °C (Pure crystalline form); lower ranges indicate impurity.[1]

-

pKa (Calculated): ~10.5 (Pyrrolidine NH), ~12.3 (Carbamate NH - extremely weak acid).[1]

Thermodynamic Stability Profile

| Parameter | Stability Status | Critical Limit | Mechanism of Failure |

| Thermal | Moderate | > 60°C (Long-term) | Boc thermolysis; Amine oxidation.[1] |

| Hydrolytic | High (Neutral/Basic) | pH < 2.0 | Acid-catalyzed Boc deprotection.[1] |

| Oxidative | Low | Ambient Air | N1-oxidation (N-oxide formation).[1] |

| Chiral | High | T > 100°C + Strong Base | C3-Deprotonation/Reprotonation.[1] |

Chemical Stability: The Boc & Pyrrolidine Factors

The Boc Decomposition Pathway

The tert-butoxycarbonyl (Boc) group is kinetically stable at room temperature but thermodynamically unstable toward acid-catalyzed fragmentation.[1] In the solid state, thermal decomposition typically follows a first-order elimination mechanism, generating isobutylene and carbon dioxide.

Critical Insight: For (R)-3-Boc-aminopyrrolidine, the presence of the free secondary amine (N1) can act as an intramolecular base, potentially catalyzing degradation if the substance is subjected to heat (>80°C) in a melt phase.

Figure 1: Thermal and acid-catalyzed decomposition pathway of the Boc protecting group.[1]

The "Air Sensitivity" Myth vs. Reality

Many Safety Data Sheets (SDS) label this compound as "Air Sensitive." This is not due to the Boc group, but due to the free pyrrolidine nitrogen .

-

CO₂ Absorption: Secondary amines react reversibly with atmospheric CO₂ to form carbamic acids/salts.[1] This manifests as a "crust" on the material and an apparent drop in melting point.

-

Oxidation: Long-term exposure to oxygen can lead to slow N-oxide formation or ring-opening radical pathways, causing yellowing.[1]

Protocol: Always store under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic clumping and carbonate formation.

Enantiomeric Stability: Preventing Racemization[9]

The chiral center at C3 is generally configurationally stable because the C-H bond is not sufficiently acidic (pKa ~40) to be deprotonated by weak bases. However, racemization risks increase under specific "Forced Degradation" scenarios.

Racemization Mechanisms[1][10]

-

Direct Enolization: Unlikely.[1] Requires extremely strong bases (e.g., LDA) and low temperatures.

-

Radical Inversion: Possible under high-energy UV exposure or in the presence of radical initiators.[1]

-

Synthetic Risk: If the free amine (N1) is acylated with a leaving group that allows neighboring group participation, the stereocenter could be compromised.

Analytical Protocol: Chiral Purity Determination

Trusting the label is insufficient. The following self-validating HPLC method separates the (R) and (S) enantiomers.

Methodology: Chiral HPLC

-

Column: Chiralpak IC or AD-H (Amylose-based stationary phases are preferred for Boc-amines).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).[1]

-

Note: DEA is strictly required to suppress peak tailing from the free secondary amine.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm (Boc absorption is weak; low wavelength required).[1]

-

Temperature: 25°C.

Figure 2: Standardized workflow for enantiomeric excess (ee) determination.[1]

Storage & Handling Protocols

Based on the thermodynamic profile, the following storage conditions are mandatory to guarantee shelf-life >12 months.

The Stability Matrix

| Condition | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Retards thermal Boc-elimination and amine oxidation.[1] |

| Atmosphere | Argon / Nitrogen | Prevents CO₂ absorption (carbamate formation) by N1.[1] |

| Container | Amber Glass | Blocks UV light (prevents radical degradation).[1] |

| Desiccant | Required | Material is hygroscopic; moisture accelerates hydrolysis.[1] |

Re-validation Procedure

Before using a stored batch in a critical GMP synthesis:

-

Visual Inspection: Check for yellowing (oxidation) or "wet" appearance (hygroscopicity).[1]

-

¹H-NMR Check: Focus on the Boc peak (singlet, ~1.4 ppm, 9H). Integration loss indicates deprotection.[1]

-

Melting Point: A sharp MP (50–55°C) confirms high purity.[1] A broad range (e.g., 45–52°C) indicates CO₂ absorption or partial degradation.

References

-

PubChem. (2023).[1] Compound Summary: (R)-3-(Boc-amino)pyrrolidine (CAS 122536-77-0).[1][2][3][][5] National Library of Medicine.[1] [Link]

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. (Cited for context on racemization mechanisms in peptide/amine derivatives).

-

Wang, G., et al. (2009). Catalyst-free water-mediated N-Boc deprotection.[1] Tetrahedron Letters, 50(13), 1438-1440. (Mechanistic basis for thermal/aqueous instability).[1]

Sources

- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 122536-77-0|(R)-3-(Boc-amino)pyrrolidine|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 3. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 8. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | 122536-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

(R)-3-Boc-aminopyrrolidine: Synonyms, Nomenclature, and Technical Specifications

Executive Summary

(R)-3-Boc-aminopyrrolidine (CAS 122536-77-0) is a critical chiral building block in medicinal chemistry, widely utilized for introducing the pyrrolidine scaffold into drug candidates.[1][2][][4] Its structural value lies in the (R)-stereocenter at the 3-position and the orthogonal protection strategy it enables: the exocyclic amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the secondary ring amine remains free for functionalization (e.g., alkylation, acylation, or reductive amination).

This guide provides a definitive technical reference for researchers, distinguishing this molecule from its common regioisomer, (R)-1-Boc-3-aminopyrrolidine, and detailing its nomenclature, synthesis, and handling.

Part 1: Chemical Identity & Nomenclature

Core Identification Data

| Parameter | Specification |

| Common Name | (R)-3-Boc-aminopyrrolidine |

| Systematic IUPAC Name | tert-butyl (3R)-pyrrolidin-3-ylcarbamate |

| Alternative IUPAC Name | tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate |

| CAS Registry Number | 122536-77-0 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCNC1 |

| InChI Key | DQQJBEAXSOOCPG-SSDOTTSWSA-N |

Synonym Analysis & Disambiguation

A frequent source of experimental error is the confusion between the 3-Boc-amino derivative (Target) and the 1-Boc-3-amino derivative (Isomer).

-

Target Molecule (CAS 122536-77-0):

-

Synonyms: (R)-3-(tert-Butoxycarbonylamino)pyrrolidine; (R)-Pyrrolidin-3-yl-carbamic acid tert-butyl ester.

-

Key Feature:Ring Nitrogen is FREE (Secondary Amine).

-

-

Common Isomer (CAS 147081-49-0):

-

Name: (R)-1-Boc-3-aminopyrrolidine.[5]

-

Key Feature:Ring Nitrogen is PROTECTED (Tertiary Carbamate). Exocyclic amine is free.

-

Visual Disambiguation:

Figure 1: Structural and functional distinction between the target molecule and its regioisomer. Note the location of the Boc group determines the available site for immediate derivatization.

Part 2: Structural Analysis & Stereochemistry

Stereochemical Configuration

The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring.

-

Configuration: (R)

-

Optical Rotation:

(c=1, Ethanol).[1] -

Implication: The (R)-enantiomer is often derived from the chiral pool (e.g., D-aspartic acid or similar precursors) or via resolution of racemic mixtures. In drug development, using the enantiopure form is critical to avoid off-target effects associated with the (S)-enantiomer.

Reactivity Profile

-

Free Secondary Amine (Ring): Highly nucleophilic. Readily undergoes

reactions with alkyl halides, reductive amination with aldehydes, or amide coupling with carboxylic acids. This is the primary "handle" for attaching the pyrrolidine ring to a drug scaffold.[5] -

Boc-Protected Amine (Exocyclic): Stable to bases and nucleophiles. Serves as a "masked" primary amine. It is deprotected using strong acids (e.g., TFA/DCM or HCl/Dioxane) to reveal the primary amine after the ring nitrogen has been functionalized.

Part 3: Synthesis & Experimental Protocols

Synthesis Route: The "Benzyl-Switch" Strategy

The most robust synthesis for CAS 122536-77-0 involves starting with an N-benzylated precursor to differentiate the two nitrogen atoms.

Protocol Overview:

-

Starting Material: (R)-1-Benzyl-3-aminopyrrolidine.

-

Protection: The free exocyclic amine is protected with Di-tert-butyl dicarbonate (

). -

Deprotection: The benzyl group is removed via catalytic hydrogenolysis (

, Pd/C) to yield the free secondary amine.

Figure 2: Synthetic pathway for (R)-3-Boc-aminopyrrolidine utilizing orthogonal benzyl/Boc protection.

Detailed Methodology

Note: All steps must be performed in a fume hood.

Step 1: Boc Protection [5]

-

Dissolve (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq) in dry THF.

-

Add Triethylamine (1.2 eq) followed by

(1.1 eq) slowly at 0°C. -

Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine, dry over

, and concentrate.

Step 2: Hydrogenolysis (Debenzylation)

-

Dissolve the intermediate from Step 1 in Methanol or Ethanol.

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Stir under Hydrogen atmosphere (

balloon or 1-3 atm pressure) at room temperature for 12–16 hours. -

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

-

Result: The product is typically obtained as a white to off-white solid or viscous oil, often requiring no further purification if the starting material was pure.

Part 4: Handling, Stability & Properties

Physical Properties Table

| Property | Value | Notes |

| Physical State | Solid (Powder) or Viscous Oil | Depends on purity/residual solvent. |

| Melting Point | 50°C – 68°C | Broad range in literature due to hygroscopicity. |

| Boiling Point | ~286°C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Slightly soluble in water.[4] |

| pKa | ~12.37 (Predicted) | Secondary amine is basic. |

Storage & Stability

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic and air-sensitive. Store under inert gas (Argon/Nitrogen) if possible.

-

Shelf Life: Stable for >2 years if sealed properly and kept dry.

-

Incompatibility: Strong oxidizing agents, strong acids (will remove Boc group).

References

-

National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Available at: [Link]

Sources

solubility profile of (R)-3-Boc-aminopyrrolidine in water vs organic solvents

[1][2][3][4]

Executive Summary & Compound Identity

Target Compound: (R)-3-Boc-aminopyrrolidine CAS Number: 122536-77-0 IUPAC Name: tert-Butyl (R)-pyrrolidin-3-ylcarbamate[1][2][3][4][5][6][7]

Critical Isomer Distinction: Before assessing solubility, researchers must verify the structural isomer.[1][2][3][4] The name "(R)-3-Boc-aminopyrrolidine" refers to the species where the exocyclic amine is protected, leaving the pyrrolidine ring nitrogen free (secondary amine).[1][2][3][4]

-

Target (CAS 122536-77-0): Free secondary amine (High polarity, water-soluble, basic).[1][2][3][4][8]

-

Isomer B (CAS 147081-49-0): Free exocyclic amine, Boc-protected ring (Different solubility profile).[1][2][3][4]

This guide focuses exclusively on CAS 122536-77-0 , a versatile chiral building block used in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3][4]

Physicochemical Snapshot

Understanding the molecular drivers of solubility is essential for process design.[2][3][4]

| Property | Value | Technical Implication |

| Molecular Weight | 186.25 g/mol | Low MW facilitates water solubility.[1][2][3][4][7] |

| Physical State | White to off-white powder | Low melting point (~50°C) requires careful drying (avoid high vac >40°C).[1][3][4] |

| pKa (Predicted) | ~10.5 - 11.0 (Ring NH) | Acts as a strong base.[1][3][4] Exists as a cation at pH < 9.[2][3][4] |

| LogP | ~0.4 (Experimental/Predicted) | Amphiphilic. Soluble in both aqueous and organic phases depending on pH.[1][3][4] |

| H-Bond Donors | 2 (Ring NH, Amide NH) | Strong interaction with protic solvents (Water, MeOH).[1][3][4] |

Solubility Landscape

The solubility of (R)-3-Boc-aminopyrrolidine is governed by its secondary amine functionality.[1][2][3][4] Unlike fully protected hydrophobic intermediates, this compound exhibits a "pH-Switchable" solubility profile .[1][2][3][4]

A. Aqueous Solubility (Water/Buffer)[1][2][3][4]

-

Neutral pH (pH 7): Soluble. The compound possesses a small hydrophobic skeleton relative to its polar amine and carbamate groups.[1][2][3][4] It dissolves readily in water, often forming basic solutions.[1][2][3][4]

-

Acidic pH (pH < 4): Highly Soluble. Upon protonation of the pyrrolidine nitrogen, it forms a hydrophilic ammonium salt.[1][2][3][4]

-

Basic pH (pH > 12): Moderately Soluble to Oiling Out. Suppression of ionization increases lipophilicity, allowing extraction into organic solvents, though significant water solubility remains due to the carbamate H-bonding.[1][2][3][4]

B. Organic Solvent Profile

-

Chlorinated Solvents (DCM, Chloroform): High Solubility. Excellent for extraction from basic aqueous phases.[1][2][3][4]

-

Polar Aprotic (DMSO, DMF): High Solubility. Suitable for nucleophilic substitution reactions (SnAr).[1][2][3]

-

Alcohols (Methanol, Ethanol): High Solubility. Often used for optical rotation measurements (

in EtOH).[1][2][3] -

Non-Polar (Hexanes, Heptane): Low/Insoluble. Useful as an anti-solvent for precipitation or recrystallization.[1][2][3][4]

C. Comparative Solubility Matrix

| Solvent System | Solubility Rating | Application Context |

| Water (pH 2) | ★★★★★ (Very High) | Aqueous workup (removal of impurities).[1][3] |

| Water (pH 12) | ★★★☆☆ (Moderate) | Extraction phase (partitioning into organics).[1][3] |

| Dichloromethane | [1][2][3][4][7] ★★★★★ (High) | Preferred extraction solvent.[3][4] |

| Methanol | ★★★★★ (High) | Homogeneous reactions / Analysis.[3][4] |

| Ethyl Acetate | [1][2][3][4][8][9] ★★★★☆ (Good) | Extraction / Chromatography.[3][4] |

| Hexanes | ★☆☆☆☆ (Poor) | Recrystallization anti-solvent.[3][4] |

Technical Workflow: The "pH-Switch" Purification

Because (R)-3-Boc-aminopyrrolidine is amphiphilic, standard water washes often result in product loss.[1][2][3][4] The following Self-Validating Protocol utilizes the compound's basicity for purification without chromatography.

Experimental Logic[1][2][3][4][8][10]

-

Acid Phase: Protonate the amine to trap the product in water, washing away non-basic impurities (e.g., Boc-anhydride byproducts) into organics.[1][2][3][4]

-

Base Phase: Deprotonate the amine to release the neutral species, extracting it into an organic solvent while leaving inorganic salts in the water.[1][2][3][4]

Visualization: Acid-Base Extraction Workflow

Figure 1: Acid-Base Extraction Logic for purification of amphiphilic amines.

Protocol: Solubility Determination

For formulation or specific reaction screening, precise solubility data may be required.[1][2][3][4] Use this gravimetric protocol.

Reagents:

-

Target Solvent (HPLC Grade)

Step-by-Step Methodology:

-

Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed vial.

-

Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE filter to remove undissolved solids.

-

Quantification:

-

Calculation:

Stability & Storage

References

-

ChemicalBook. (R)-3-(Boc-amino)pyrrolidine Properties and Solubility Data. Retrieved from .[1][2][3]

-

Sigma-Aldrich. (R)-3-(Boc-amino)pyrrolidine Product Specification & COA. Retrieved from .[1][2][3][5]

-

Thermo Fisher Scientific. (S)-(-)-3-(Boc-amino)pyrrolidine Safety Data Sheet (SDS). (Note: Enantiomer data applies to physicochemical properties).[1][2][3][8] Retrieved from .[1][2][3]

-

National Institutes of Health (NIH). Solubility Determination of c-Met Inhibitor (Analogous Amine Solubility Methodologies). PMC7076296.[2][3][4] Retrieved from .[1][2][3]

Sources

- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]

- 2. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]

- 4. (R)-tert-butyl pyrrolidin-3-ylcarbamate - CAS:122536-77-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. (R)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-77-0 [sigmaaldrich.com]

- 6. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet [chemicalbook.com]

- 7. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [m.chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

Methodological & Application

Optimized Reductive Amination Protocols for (R)-3-(Boc-amino)pyrrolidine: A Process Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

(R)-3-(Boc-amino)pyrrolidine is a critical chiral scaffold in medicinal chemistry, widely employed in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. The molecule features two nitrogen centers with distinct reactivity profiles:[1]

-

N1 (Pyrrolidine Nitrogen): A nucleophilic secondary amine available for functionalization.

-

C3-Amine: Protected by a tert-butoxycarbonyl (Boc) group, rendering it chemically inert under basic and nucleophilic conditions.

This Application Note details the reductive amination of the N1 position. The primary challenge is achieving high conversion and selectivity without compromising the acid-sensitive Boc protecting group. We prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice due to its ability to reduce iminium ions selectively in the presence of aldehydes/ketones, minimizing side reactions.

Mechanistic Insight: The STAB Advantage

The success of this reaction relies on the formation of an iminium ion intermediate. Unlike Sodium Borohydride (

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical "Boc-Safe" zone.

Caption: Mechanistic pathway highlighting the critical Iminium intermediate and the necessity of avoiding strong acids to preserve the Boc group.

Reagent Selection & Compatibility Matrix

To ensure process reliability, reagents must be selected to balance solubility, reactivity, and protecting group stability.

| Component | Recommended | Alternative | Notes |

| Solvent | 1,2-Dichloroethane (DCE) | Dichloromethane (DCM), THF | DCE is the gold standard for STAB reactions due to optimal solubility and reaction rate. DCM is a safer alternative but may require longer times. Avoid Methanol with STAB (reacts with reagent). |

| Reductant | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | STAB is non-toxic (no cyanide) and highly selective. Use |

| Catalyst | Acetic Acid (AcOH) | None | 1-2 equivalents of AcOH accelerate iminium formation without deprotecting the Boc group. |

| Scavenger | Molecular Sieves (4Å) | Essential for ketone substrates to drive the equilibrium by removing water. |

Experimental Protocols

Method A: Standard Protocol (Aldehydes & Reactive Ketones)

Best for: Aromatic/Aliphatic aldehydes, Cyclohexanones. Scale: 1.0 mmol (Adjustable).

-

Preparation: In a dry vial/flask, dissolve (R)-3-Boc-aminopyrrolidine (186 mg, 1.0 mmol, 1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).

-

Carbonyl Addition: Add the Aldehyde/Ketone (1.1 – 1.2 equiv).

-

Catalyst (Optional): If the reaction is slow (ketones), add Acetic Acid (60 µL, 1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to allow iminium formation.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT under nitrogen/argon atmosphere.

-

Quench: Quench by adding saturated aqueous

(5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over

, filter, and concentrate. -

Purification: The crude is often pure enough. If not, purify via silica gel chromatography (typically DCM/MeOH gradients). Do not use acidic mobile phases.

Method B: "Hard" Substrates (Hindered Ketones)

Best for: Acetophenones, bulky aliphatic ketones. Rationale: Uses Titanium Isopropoxide to force imine formation.

-

Imine Formation: Combine amine (1.0 equiv) and ketone (1.2 equiv) in neat Titanium(IV) isopropoxide (

) (2.0 equiv). Stir at RT for 1 hour (or 60°C if very hindered). -

Dilution: Dilute the viscous mixture with THF (5 mL/mmol) or Ethanol .

-

Reduction: Add Sodium Cyanoborohydride (

) (2.0 equiv).-

Safety:

generates HCN if acidified. Maintain basic/neutral pH.

-

-

Quench: Add 0.1 M NaOH to precipitate titanium salts (white solid). Filter through Celite.

Troubleshooting & Optimization Workflow

Use the following decision tree to troubleshoot low yields or impurities.

Caption: Diagnostic workflow for common reductive amination failures.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (Ketones) | Equilibrium favors ketone, not iminium. | Add 4Å Molecular Sieves or use Method B (Titanium Isopropoxide). |

| Boc Deprotection | Reaction medium too acidic. | Ensure AcOH < 5%. Verify solvent is not contaminated with HCl (common in old chloroform/DCM). |

| Aldehyde Reduction | Reducing agent too reactive. | Ensure STAB is used, not |

| Gel formation | Boron complexes. | Use Rochelle's Salt (Potassium Sodium Tartrate) wash during workup to break boron-amine complexes. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][7][3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][2][3][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][3][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][8] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Disclaimer: The protocols provided here are for research purposes only. Always consult the Safety Data Sheet (SDS) for (R)-3-Boc-aminopyrrolidine, DCE, and STAB before handling. Perform all reactions in a fume hood.

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Synthesis of Chiral Peptidomimetics Using (R)-3-Boc-aminopyrrolidine

[1]

Executive Summary & Strategic Rationale

(R)-3-Boc-aminopyrrolidine is a privileged scaffold in medicinal chemistry, serving as a conformationally constrained "proline surrogate" with a critical distinction: unlike proline, which functionalizes at the

Why this scaffold?

-

Conformational Locking: The pyrrolidine ring restricts the

and -

Metabolic Stability: The secondary amine (N1) and the non-natural amide linkage at C3 resist standard proteases (trypsin/chymotrypsin).

-

Vector Diversity: The N1 (ring nitrogen) and N3 (exocyclic nitrogen) allow for orthogonal functionalization, enabling "bi-directional" growth of the peptidomimetic chain.

Strategic Synthetic Pathways

The synthesis generally follows one of two divergent pathways depending on whether the scaffold acts as a central core or a terminal cap.

Diagram 1: Divergent Synthetic Logic

This flowchart illustrates the decision matrix for functionalizing N1 versus N3.

Figure 1: Decision tree for orthogonal functionalization of the pyrrolidine scaffold. Path A is preferred for small molecule peptidomimetics; Path B is typical for SPPS.

Detailed Experimental Protocols

Protocol A: Solution-Phase N1-Functionalization (Reductive Amination)

Objective: To attach a hydrophobic or targeting group to the ring nitrogen (N1) while preserving the Boc-protected N3 for future elongation.

Mechanism: The secondary amine of the pyrrolidine reacts with an aldehyde to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaCNBH

Reagents:

-

(R)-3-Boc-aminopyrrolidine (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (catalytic, optional)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve (R)-3-Boc-aminopyrrolidine (1 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (5 mL).

-

Critical Checkpoint: If the aldehyde is aromatic and electron-deficient, imine formation is fast. If aliphatic, add 1-2 drops of AcOH and stir for 30 mins before adding the reducing agent.

-

-

Reduction: Cool the solution to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Note: Gas evolution (H

) may occur; ensure proper venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin; the product will likely not stain as intensely as the starting secondary amine) or LCMS.

-

Quench & Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporating the scaffold into a peptide backbone using Fmoc-chemistry.

Challenge: The commercial material is Boc-protected at N3. For Fmoc-SPPS, you must either buy the Fmoc-analog or switch strategies. Assuming the standard (R)-3-Boc-aminopyrrolidine is used as a "stopper" or coupled to a resin that allows Boc chemistry:

Coupling to Resin-Bound Acid (Standard Fmoc/tBu SPPS):

-

Activation: Dissolve Fmoc-Amino Acid (3 equiv relative to resin loading) and HATU (2.9 equiv) in DMF.

-

Base Addition: Add DIPEA (6 equiv). Shake for 30 seconds to pre-activate (reduces racemization risk).

-

Coupling: Add the activated solution to the resin-bound (R)-3-aminopyrrolidine (N3-deprotected).

-

Wait Time: 45–60 minutes. The secondary amine of the pyrrolidine is nucleophilic but sterically hindered compared to a primary amine.

-

-

Validation: The Kaiser test (Ninhydrin) may be inconclusive for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test for secondary amines.

Data Table: Coupling Reagent Efficiency for Pyrrolidine Amines

| Reagent | Coupling Efficiency | Racemization Risk | Recommended Use |

| HATU / DIPEA | High (>95%) | Low | Standard for hindered secondary amines. |

| DIC / Oxyma | High (>90%) | Very Low | Green alternative; excellent for SPPS. |

| PyBOP / HOBt | Moderate | Moderate | Older protocol; harder to remove phosphorus byproducts. |

| EDC / NHS | Low | Low | Solution phase only; slow kinetics for this scaffold. |

Scaffold Deprotection & Handling

N3-Boc Removal (Solution Phase)

The Boc group at C3 is acid-labile.

-

Reagent: TFA/DCM (1:1 v/v) or 4M HCl in Dioxane.

-

Protocol: Dissolve substrate in DCM. Add equal volume TFA. Stir 30-60 min.

-

Workup: Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.

-

Warning: The resulting product is a di-salt (if N1 is basic). Ensure you free-base (using basic resin or extraction) before the next coupling step to avoid sequestering your coupling reagents.

Application Case Study: -Turn Mimetic Library

Objective: Create a library of Type II'

Diagram 2: Library Synthesis Workflow

This diagram details the split-pool or parallel synthesis logic.

Figure 2: Workflow for generating a library of turn mimetics. The scaffold is introduced mid-sequence to induce the turn structure.

Quality Control & Troubleshooting

-

Chiral Purity:

-

The starting material must be >98% ee.

-

Validation: Chiral HPLC using a Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

-

-

Diketopiperazine (DKP) Formation:

-

Risk:[1] When the N3-amine is deprotected and the N1 is attached to an ester linkage (e.g., Merrifield resin), the N3 can attack the ester carbonyl, cleaving the scaffold off the resin as a cyclic DKP.

-

Prevention:[1] Use Trityl resins (steric bulk prevents attack) or ensure rapid coupling of the next amino acid.

-

References

-

BenchChem. "Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis." BenchChem Application Library. Link

- Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Peptidomimetics." Journal of Medicinal Chemistry, 2005.

-

Common Organic Chemistry. "Reductive Amination Conditions and Protocols." Link

-

Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library. Link

-

National Institutes of Health (NIH). "Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues." PubMed Central. Link

-

Thieme Connect. "Introduction to the Synthesis of Peptidomimetics." Thieme Journals. Link

amide coupling reagents for functionalizing (R)-3-Boc-aminopyrrolidine

Application Note: Precision Amide Coupling Strategies for (R)-3-Boc-aminopyrrolidine

Executive Summary

(R)-3-Boc-aminopyrrolidine is a privileged scaffold in medicinal chemistry, widely utilized in the design of kinase inhibitors, GPCR ligands, and antibacterial agents. Its structural rigidity and defined stereochemistry at the C3 position provide a critical vector for orienting pharmacophores. However, the nucleophilic center—a secondary pyrrolidine nitrogen—presents steric challenges that distinguish it from primary amines. Standard coupling protocols often result in sluggish kinetics, incomplete conversion, or difficult purification profiles.

This guide moves beyond generic "EDC/HOBt" defaults, providing high-fidelity protocols using next-generation coupling reagents (HATU, T3P, COMU). We focus on maximizing yield, preserving the C3-chiral center, and ensuring scalability from library synthesis to process chemistry.

Strategic Reagent Selection

The choice of coupling reagent is dictated by the steric demand of the carboxylic acid partner , the scale of the reaction , and the downstream purification strategy .

Comparative Analysis of Coupling Reagents

| Feature | HATU (The "Sledgehammer") | T3P (The "Process Champion") | COMU (The "Green" Modernist) | EDC / HOBt (The "Legacy") |

| Mechanism | Uronium (OAt active ester) | Phosphonic Anhydride | Uronium (Oxyma active ester) | Carbodiimide |

| Reactivity | Highest . Excellent for hindered acids.[1] | High . Low epimerization risk.[2] | Very High . Safer than HATU.[1] | Moderate . Fails with bulky acids. |

| Atom Economy | Low. Generates solid urea/HOAt. | High. Byproducts are water-soluble. | Moderate. Water-soluble byproducts.[3] | High. Urea byproduct removal can be difficult.[1][3] |

| Epimerization | Low (if base is controlled). | Lowest . | Low. | Moderate. |

| Purification | Chromatography usually required. | Extraction (Acid/Base wash).[3] | Extraction/Chromatography. | Extraction (often traces of urea remain). |

| Best Use Case | Milligram-scale, difficult acids, HTS libraries. | Gram-to-Kilo scale, simple workup. | Green chemistry, safety-conscious labs. | Routine, unhindered couplings. |

Decision Logic & Workflow

The following decision tree guides the selection of the optimal protocol based on your specific experimental constraints.

Figure 1: Decision matrix for selecting the optimal amide coupling reagent.

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU Method)

Best for: Discovery chemistry, sterically hindered acids, and parallel synthesis libraries.

Mechanism: HATU generates an OAt-active ester, which benefits from the neighboring group effect of the pyridine nitrogen, significantly accelerating the reaction with the secondary amine of the pyrrolidine.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

(R)-3-Boc-aminopyrrolidine (1.1 equiv)

-

HATU (1.1 - 1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M - 0.2 M)

Step-by-Step:

-

Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

-

Base Addition: Add DIPEA dropwise. Stir at room temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow/orange.

-

Coupling: Add (R)-3-Boc-aminopyrrolidine .

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[4]

-

Optimization: If conversion is <50% after 4h, heat to 40°C. Avoid temperatures >60°C to prevent Boc degradation or epimerization.

-

-

Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

-

Purification: Flash column chromatography is usually required to remove tetramethylurea and HOAt byproducts.

Validation:

-

Self-Check: If the reaction turns dark brown/black immediately, check amine purity; oxidized amines can cause decomposition.

Protocol B: Scalable & Low-Epimerization (T3P Method)

Best for: Gram-scale synthesis, chiral acids prone to racemization, and avoiding chromatography.

Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activating agent. It forms a mixed anhydride that is highly reactive toward amines but reacts slowly with water, allowing for easier handling.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

(R)-3-Boc-aminopyrrolidine (1.1 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M - 0.5 M)

Step-by-Step:

-

Slurry: Combine Carboxylic Acid , (R)-3-Boc-aminopyrrolidine , and Base in EtOAc. Cool to 0°C.[5][6]

-

Addition: Add T3P solution dropwise over 10 minutes. Crucial: T3P is acidic; maintaining basicity with excess base is vital for kinetics.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Workup (The "Magic" Step):

-

Add water to quench.[6]

-

Wash organic layer with 10% Citric Acid (removes unreacted amine and pyridine).

-

Wash with 10% Na₂CO₃ (removes unreacted acid and phosphorus byproducts).

-

Wash with brine.

-

-

Isolation: Evaporate solvent. The product is often obtained in >95% purity without chromatography.

Validation:

-

Self-Check: Ensure the pH is >8 during the reaction. If pH drops, the coupling stalls.

Troubleshooting & Critical Parameters

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of the secondary amine. | Switch from EDC to HATU or PyAOP . Increase concentration to 0.5 M. |

| Racemization (of Acid) | High base concentration or over-activation. | Use T3P with Pyridine (milder base). Use Collidine instead of DIPEA with HATU. Keep temp < 0°C during activation. |

| Boc-Deprotection | Acidic environment during reaction or workup. | Avoid strong acid washes if the product is acid-sensitive. T3P is acidic; ensure enough base is present. |

| Guanidinylation | Reaction of amine with Uronium reagent (HATU/HBTU).[2] | Rare with secondary amines, but possible. Pre-activate acid with HATU for 5-10 mins before adding the amine. |

References

-

Review of Amide Coupling Reagents

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

T3P Application in Process Chemistry

-

Use of (R)

- BenchChem Application Notes for (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.

-

COMU as a Green Reagent

-

Lipshutz, B. H., et al. (2013). Amide bond formation in aqueous media.[1]

-

Sources

- 1. bachem.com [bachem.com]

- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 3. reddit.com [reddit.com]

- 4. growingscience.com [growingscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. hepatochem.com [hepatochem.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

procedure for Boc deprotection of (R)-3-Boc-aminopyrrolidine with TFA

Application Note: High-Fidelity Boc Deprotection of (R)-3-Boc-aminopyrrolidine using Trifluoroacetic Acid (TFA)

Abstract

This application note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from (R)-3-Boc-aminopyrrolidine (CAS: 122536-77-0) to yield the chiral diamine (R)-3-aminopyrrolidine. While Boc deprotection is a standard transformation, this specific substrate presents unique challenges due to the high polarity and water solubility of the resulting small-molecule diamine. This guide emphasizes the isolation of the product as a stable Trifluoroacetate (TFA) salt to avoid yield losses associated with aqueous extraction of the free base.

Introduction & Strategic Context

(R)-3-aminopyrrolidine is a "privileged scaffold" in medicinal chemistry, serving as a core motif in various GPCR ligands, kinase inhibitors, and antibiotic side chains. The Boc-protected precursor, (R)-tert-butyl (pyrrolidin-3-yl)carbamate, allows for orthogonal functionalization of the ring nitrogen before the exocyclic amine is exposed.

Critical Consideration: The deprotection product is a low-molecular-weight diamine. In its free-base form, it is highly hygroscopic, volatile, and difficult to extract from aqueous layers. Consequently, this protocol targets the Bis-TFA salt as the primary isolable intermediate, which offers superior stability and handling properties for subsequent synthetic steps.

Mechanistic Principles

The cleavage of the Boc group by TFA is an acid-catalyzed elimination. Unlike hydrolysis, this reaction does not require water, although water can facilitate the final decarboxylation step.

The Pathway:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by TFA.[1]

-

Fragmentation: The C-O bond cleaves, expelling the tert-butyl cation and leaving a carbamic acid.

-

Fate of the Cation: The tert-butyl cation eliminates a proton to form isobutylene (gas) or is trapped by a nucleophile.

-

Decarboxylation: The unstable carbamic acid loses

to reveal the amine.[1]

Diagram 1: Acid-Catalyzed Boc Deprotection Mechanism

Caption: Step-wise fragmentation of the Boc-carbamate under acidic conditions.

Materials & Safety Profile

Reagents:

-

Substrate: (R)-3-Boc-aminopyrrolidine (Ensure purity >98%).

-

Acid: Trifluoroacetic Acid (TFA), Reagent Grade (>99%).

-

Solvent: Dichloromethane (DCM), Anhydrous preferred but not strictly required.

-

Workup: Diethyl ether (

) or Methyl tert-butyl ether (MTBE) for precipitation.

Safety Hazards:

-

TFA: Highly corrosive and volatile. Causes severe skin burns. Handle only in a fume hood.

-

Gas Evolution: The reaction generates

and isobutylene gas. Do not run in a sealed vessel.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 186 mg of substrate) Reaction Molarity: 0.1 M - 0.2 M

| Step | Action | Critical Technical Note |

| 1 | Dissolve 1.0 mmol of (R)-3-Boc-aminopyrrolidine in 2.0 mL of DCM in a round-bottom flask. | Use a flask 5x the reaction volume to account for foaming ( |

| 2 | Cool the solution to 0°C (Ice/Water bath). | Cooling prevents uncontrolled gas evolution and minimizes side reactions. |

| 3 | Add 2.0 mL of TFA dropwise over 5 minutes. | Caution: Exothermic. Observe gas evolution. |

| 4 | Remove ice bath and allow to warm to Room Temperature (20-25°C). | Stir vigorously for 1 to 2 hours. |

| 5 | Monitoring: Check completion by TLC (stain with Ninhydrin) or LC-MS. | The starting material (carbamate) will disappear; the product is very polar (baseline on normal phase). |

| 6 | Workup (Evaporation): Concentrate the mixture in vacuo (Rotavap) at 35°C. | Do not overheat. The product is a salt, but thermal degradation is possible over long periods. |

| 7 | Azeotroping: Add 5 mL of DCM or Toluene to the residue and re-evaporate. Repeat 3x. | This "chasing" step is vital to remove excess free TFA trapped in the oil. |

| 8 | Solidification: Triturate the resulting oil with cold | Scratching the flask wall may induce crystallization of the hygroscopic bis-TFA salt. |

| 9 | Drying: Dry under high vacuum for >4 hours. | Product is likely a hygroscopic off-white solid or viscous gum. Store under Argon. |

Workflow Visualization

Diagram 2: Process Workflow for Salt Isolation

Caption: Operational workflow emphasizing the azeotropic removal of excess acid.

Expert Insights & Troubleshooting

Why Isolation as a Salt?

Attempting to isolate (R)-3-aminopyrrolidine as a free base via aqueous extraction (e.g., DCM/NaOH) often results in <30% recovery . The diamine is extremely soluble in water.

-

Recommendation: Use the crude TFA salt directly in the next coupling reaction. Add a tertiary base (e.g., DIPEA or TEA) in situ to neutralize the salt immediately before the next step.

Scavengers

For this specific substrate, scavengers (like triethylsilane or thioanisole) are generally not required because the pyrrolidine ring is not electron-rich enough to be susceptible to electrophilic attack by the tert-butyl cation. However, if you observe "t-butylated" byproducts (M+56 in LCMS), add 2.5% Triethylsilane (TES) to the reaction mixture.

Handling "Sticky" Salts

If the product remains a gum and refuses to solidify after ether trituration:

-

Dissolve in a minimum amount of Methanol (MeOH).

-

Add a large excess of

dropwise with rapid stirring. -

Decant the supernatant and dry the residue.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism and Protocols. [Link]

-

Royal Society of Chemistry (RSC). General Procedure for the deprotection of the Boc-group (Polymer Chemistry). [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2][3] (Via Organic Chemistry Portal).[3] [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing N-Alkylation of (R)-3-Boc-aminopyrrolidine

Introduction

Welcome to the Technical Support Center. This guide addresses the N-alkylation of (R)-3-(Boc-amino)pyrrolidine (CAS: 122536-77-0). This scaffold is a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and antimicrobial peptides.

The primary challenge in this reaction is the nucleophilicity of the pyrrolidine ring nitrogen. While it is reactive, it is prone to over-alkylation (forming quaternary ammonium salts) and elimination side reactions.[1] Furthermore, maintaining the integrity of the Boc-protecting group and the C3-chiral center requires precise control of pH and temperature.

This guide moves beyond generic advice, offering self-validating protocols and causal analysis to maximize your isolated yield.

Module 1: Strategic Reaction Design

Before starting, you must select the correct alkylation strategy based on your target substituent.

Decision Matrix: Direct Alkylation vs. Reductive Amination[2][3][4]

Do not default to direct alkylation with alkyl halides.[2][3][4][5] It is often the root cause of low yields due to poly-alkylation.

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway. STAB = Sodium Triacetoxyborohydride.[6]

Module 2: Optimized Protocols

Protocol A: Reductive Amination (The Gold Standard)

Best for: Primary and Secondary alkyl groups. Mechanism: Formation of an iminium ion followed by selective hydride reduction.[3] Why it works: The iminium intermediate is formed reversibly; reduction is irreversible. Mono-alkylation is kinetically favored.

Reagents:

-

Substrate: (R)-3-Boc-aminopyrrolidine (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) [1]

-

Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

-

Additive: Acetic Acid (1.0 equiv) – Critical for imine formation

Step-by-Step Workflow:

-

Imine Formation: Dissolve amine and aldehyde in DCE (0.1 M). Add Acetic Acid.[7] Stir for 30–60 mins at Room Temperature (RT).

-

Checkpoint: Solution may warm slightly. Ensure complete dissolution.

-

-

Reduction: Cool to 0°C. Add STAB portion-wise.

-

Why STAB? It is less toxic than NaCNBH3 and selectively reduces imines over aldehydes, preventing side reactions [2].

-

-

Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS.

-

Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 mins.

-

Note: Gas evolution (CO2) will occur.

-

-

Extraction: Extract with DCM (3x). Dry organic layer over Na2SO4.

Protocol B: Direct Alkylation (Controlled Conditions)

Best for: Benzylic/Allylic halides or when the aldehyde is unstable/unavailable. Risk: Over-alkylation.

Reagents:

-

Substrate: (R)-3-Boc-aminopyrrolidine (1.0 equiv)

-

Electrophile: Alkyl Halide (0.9 – 1.0 equiv) – Do NOT use excess.

-

Base: Cs2CO3 (2.0 equiv) or DIPEA (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) – Finkelstein catalyst.

Step-by-Step Workflow:

-

Preparation: Dissolve amine and base in MeCN (0.1 M).

-

Addition: Cool to 0°C. Dissolve Alkyl Halide in a small volume of MeCN and add dropwise over 30 minutes.

-

Causality: Keeping the electrophile concentration low relative to the amine favors mono-alkylation [3].

-

-

Reaction: Stir at RT. Monitor closely by TLC/LCMS.

-

Stop Condition: Stop when the dialkylated impurity reaches >5%, even if starting material remains. It is easier to recover starting material than to separate the byproduct.

-

Module 3: Troubleshooting Guide

Issue 1: Low Yield (<40%)

Symptom: LCMS shows significant starting material or complex mixtures.

| Potential Cause | Diagnostic Check | Corrective Action |

| Over-Alkylation | Check for M + R-Group mass peaks (Quaternary salt). | Switch to Reductive Amination. If impossible, reduce Alkyl Halide to 0.8 equiv and use slow addition. |

| Product Loss in Aqueous Phase | Is the product a small molecule (e.g., N-Methyl)? | pH Adjustment. The product is a base.[4] Ensure aqueous layer pH > 10 during extraction to keep it neutral (organic soluble). Use CHCl3/iPrOH (3:1) for extraction.[4] |

| Boc Deprotection | Appearance of M-100 mass peak. | Check Acidity. Avoid strong acids during workup. If using STAB, ensure the quench fully neutralizes the acetic acid. |

| Elimination (Alkene formation) | Alkyl halide disappears, but no product forms. | Change Base/Solvent. Strong bases (NaH) promote elimination. Switch to weaker bases (K2CO3, NaHCO3) and lower temperature. |

Issue 2: Stereochemical Erosion (Racemization)

Symptom: Loss of optical rotation or chiral HPLC separation.

-

Analysis: The C3 chiral center is beta to the nucleophilic nitrogen. It is generally stable. However, harsh conditions (high heat >80°C, strong alkoxide bases) can trigger elimination-addition mechanisms that scramble stereochemistry.

-

Fix: Maintain temperature < 60°C. Avoid thermodynamic equilibration conditions.

Troubleshooting Workflow Diagram

Figure 2: Diagnostic workflow for identifying yield loss mechanisms.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaBH4 instead of STAB for reductive amination? A: Yes, but with caution. NaBH4 reduces aldehydes and ketones to alcohols very fast. You must pre-form the imine (stir amine + aldehyde for 2 hours, possibly with a dehydrating agent like MgSO4 or Ti(OiPr)4) before adding NaBH4. STAB is preferred because it allows a "one-pot" procedure without pre-formation [4].

Q2: My product is water-soluble. How do I isolate it? A: N-alkylated pyrrolidines can be polar.

-

Saturate the aqueous phase with NaCl (salting out).

-

Extract with 10% Methanol in DCM or 25% Isopropanol in Chloroform.

-

Consider a "Catch and Release" purification using SCX-2 (Strong Cation Exchange) silica cartridges. Load in MeOH, wash with MeOH, elute with 2M NH3 in MeOH.

Q3: Why is the Boc group falling off? A: The Boc group is acid-labile. While STAB reactions use Acetic Acid, it is usually too weak to deprotect Boc at RT. However, if you use TFA or strong mineral acids during workup, or if you heat the reaction in the presence of Lewis acids, deprotection will occur. Ensure your reaction pH stays above 4.

Q4: Can I use microwave irradiation? A: Microwave heating can accelerate direct alkylation but increases the risk of over-alkylation and polymerization. Use it only for difficult substrates (e.g., bulky electrophiles) and keep reaction times short (<10 min).

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404. [Link]

-

Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9360. [Link]

-